molecular formula C22H17N3O B5664609 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide CAS No. 65628-70-8

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B5664609
CAS No.: 65628-70-8
M. Wt: 339.4 g/mol
InChI Key: SVVHSXUSWLXLBY-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a quinoline core, a phenyl group, and a pyridin-2-ylmethyl substituent. This compound has garnered attention due to its potential in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps. One common synthetic route starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . These steps are crucial for obtaining the desired compound with high purity and yield. Industrial production methods may vary, but they generally follow similar principles, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline core or the phenyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In antibacterial studies, it has been observed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide stands out due to its unique structure and properties. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-15-17-10-6-7-13-23-17)19-14-21(16-8-2-1-3-9-16)25-20-12-5-4-11-18(19)20/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVHSXUSWLXLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353902
Record name 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65628-70-8
Record name 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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